2,6-Diacetylpyridine
Overview
Description
Synthesis Analysis
2,6-Diacetylpyridine and its derivatives are synthesized through condensation reactions involving 2,6-diacetylpyridine with various hydrazines or amines in the presence of acids, leading to the formation of a variety of ligands capable of chelating metal ions. These processes often yield complexes with unique coordination geometries and properties (Bonardi et al., 1995).
Molecular Structure Analysis
The molecular structure of 2,6-diacetylpyridine complexes varies widely depending on the metal ions and the conditions under which they are synthesized. Structures range from binuclear complexes to coordination polymers, with coordination numbers and geometries that can be significantly affected by the ligand's denticity and the metal ion's preferences. Notably, the nickel complex of 2,6-diacetylpyridine bis{[dl-hydroxy(phenyl)acetic]hydrazone} showcases a distorted octahedral environment consisting of six nitrogen atoms from two ligand molecules (Bonardi et al., 1995).
Chemical Reactions and Properties
2,6-Diacetylpyridine ligands exhibit remarkable versatility in reacting with metal ions to form complexes of varied stoichiometries and coordination geometries. The ligands can act as monodentate, bidentate, or even pentadentate chelators, depending on their structure and the reaction conditions. This flexibility allows for the synthesis of complexes with diverse chemical properties, including varying degrees of solubility, stability, and reactivity towards other compounds.
Physical Properties Analysis
The physical properties of 2,6-diacetylpyridine complexes, such as solubility, melting points, and crystallinity, are influenced by the nature of the ligand and the central metal ion. These properties are crucial for determining the complexes' suitability for various applications, including catalysis, material science, and biological systems.
Chemical Properties Analysis
2,6-Diacetylpyridine complexes exhibit a wide range of chemical properties, including catalytic activity, magnetic behavior, and potential biological activity. The electronic structure and geometry of these complexes can be tailored by modifying the ligand or the metal ion, leading to materials with specific desired properties.
- (Bonardi et al., 1995): Study on the synthesis and characterization of copper(II), nickel(II), and iron(II) complexes.
- (Pelizzi et al., 1984): Investigation into aroylhydrazones as chelating agents and their complexes with organotin(IV).
- (Constable & Holmes, 1987): Discussion on the preparation and coordination chemistry of 2,6-diacetylpyridine derivatives.
Scientific Research Applications
Coordination Chemistry : 2,6-Diacetylpyridine forms complexes with a range of metal ions, adopting different geometries, including pentagonal bipyramidal complexes (Constable & Holmes, 1987).
Chelating Properties : It acts as a chelating agent in organotin(IV) complexes, forming structures characterized by X-ray diffraction (Pelizzi, Pelizzi, & Predieri, 1984).
Synthesis Methods : Efficient methods for synthesizing 2,6-diformyl- and 2,6-diacetylpyridines have been developed, illustrating the significance of solubility in the reduction and alkylation of difunctionalized substrates (Ivchenko, Nifant’ev, & Buslov, 2013).
Cytotoxic and DNA Binding Activities : Certain ligands and metal complexes of 2,6-diacetylpyridine exhibit cytotoxic activity against various human cancer cell lines and show potential as antitumor agents. Their interaction with DNA has also been studied (Matesanz, Hernández, & Souza, 2014).
Analytical Applications : 2,6-Diacetylpyridine derivatives are used in the spectrophotometric determination of metal ions like copper(II) in food samples (Reddy, Reddy, Narayana, & Reddy, 2008).
Structural Characterization of Complexes : The compound has been used to study the chelating behavior towards various metal ions like manganese(II) and cadmium(II), with structures characterized by spectral studies and confirmed by single crystal analysis (Gudasi, Patil, Vadavi, Shenoy, Nethaji, & Bligh, 2006).
Safety And Hazards
properties
IUPAC Name |
1-(6-acetylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVGIHGZPLGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150202 | |
Record name | Pyridine-2,6-diacetyl | |
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Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2,6-Diacetylpyridine | |
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Product Name |
2,6-Diacetylpyridine | |
CAS RN |
1129-30-2 | |
Record name | 2,6-Diacetylpyridine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Diacetylpyridine | |
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Record name | 1129-30-2 | |
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Record name | Pyridine-2,6-diacetyl | |
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Record name | Pyridine-2,6-diacetyl | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,6-DIACETYLPYRIDINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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